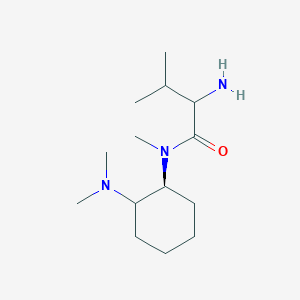

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide

Description

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide is a synthetic organic compound characterized by a cyclohexylamine backbone substituted with dimethylamino and methyl groups. Its stereochemistry is defined by the (1S) configuration at the cyclohexyl ring, which likely influences its pharmacological or chemical interactions. The compound’s butanamide chain and tertiary amine groups may contribute to its solubility, bioavailability, and binding affinity in biological systems.

Properties

Molecular Formula |

C14H29N3O |

|---|---|

Molecular Weight |

255.40 g/mol |

IUPAC Name |

2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N,3-dimethylbutanamide |

InChI |

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(5)12-9-7-6-8-11(12)16(3)4/h10-13H,6-9,15H2,1-5H3/t11?,12-,13?/m0/s1 |

InChI Key |

FHSSIEWIEGGRHJ-CPCZMJQVSA-N |

Isomeric SMILES |

CC(C)C(C(=O)N(C)[C@H]1CCCCC1N(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)N(C)C1CCCCC1N(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.

Introduction of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

Attachment of Dimethylbutanamide Group: The final step involves the attachment of the dimethylbutanamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The U-series compounds (e.g., U-48800, U-51754) and AH-7921 exhibit strong opioid activity due to their dichlorophenyl or dichlorobenzamide groups, which enhance receptor binding . The hydroxyethyl derivative () introduces a polar group, increasing water solubility compared to the lipophilic cyclohexyl analogs. This modification is critical for optimizing pharmacokinetics in drug design .

Stereochemical Influence: The (1S) configuration in the target compound and the (1S,2S) configuration in U-48800 highlight the importance of stereochemistry in receptor interaction. Minor stereochemical changes can drastically alter efficacy or toxicity profiles .

Industrial and Synthetic Applications: Compounds like (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide () and 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide () are primarily used as intermediates in organic synthesis rather than bioactive agents, underscoring the diversity of applications for structurally related amides .

Research Findings and Implications

- Pharmacological Risks : U-series compounds and AH-7921 have been linked to opioid overdose fatalities, prompting regulatory action (e.g., inclusion in West Virginia’s controlled substances list). The target compound’s structural resemblance necessitates caution in unregulated synthesis .

- Synthetic Utility: Non-opioid analogs, such as the phenylmethyl-substituted butanamide (), demonstrate the versatility of this chemical class in producing chiral intermediates for pharmaceuticals .

Biological Activity

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N,3-dimethylbutanamide, also known as a derivative of the amino-acetonitrile class, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances and has been investigated for its effects on different biological systems, including its role as a possible therapeutic agent.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An amino group

- A cyclohexyl moiety with dimethylamino substitution

- A dimethylbutanamide side chain

This unique structure contributes to its interaction with biological targets.

Research indicates that compounds similar to this compound may function through various mechanisms, such as:

- Receptor Modulation : It has been suggested that this compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter activity.

- Antitumor Activity : Some studies have reported that derivatives within this chemical class exhibit cytotoxic effects against cancer cell lines, indicating potential antitumor properties.

Antitumor Activity

In vitro studies have demonstrated that compounds related to this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).

- Assays Used : MTS cytotoxicity and BrdU proliferation assays were employed to assess the antiproliferative effects.

The results indicated that certain derivatives showed significant activity in two-dimensional (2D) assays compared to three-dimensional (3D) culture models, suggesting a more complex interaction in 3D environments .

Antimicrobial Activity

Additionally, the compound's antimicrobial properties were evaluated against common bacterial strains such as E. coli and S. aureus. The findings suggested that some derivatives exhibited notable antibacterial activity, further expanding their potential therapeutic applications .

Table of Biological Activities

| Activity Type | Tested Cell Lines | IC50 Values (μM) | Assay Type |

|---|---|---|---|

| Antitumor | A549 | 6.26 ± 0.33 | MTS |

| Antitumor | HCC827 | 20.46 ± 8.63 | BrdU |

| Antitumor | NCI-H358 | 16.00 ± 9.38 | MTS |

| Antibacterial | E. coli | Not specified | Zone of Inhibition |

| Antibacterial | S. aureus | Not specified | Zone of Inhibition |

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of similar compounds:

- Monepantel : An amino-acetonitrile derivative used as an anthelmintic has shown significant activity against gastrointestinal nematodes in sheep. Its mechanism involves modulation of specific receptors, which may provide insights into the action of structurally related compounds like this compound .

- Dopamine Receptor Interaction : Research on other amino-substituted compounds has revealed their potential as selective dopamine receptor antagonists, indicating that similar structural features could yield compounds with psychotropic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.